Silanetriamine, N,N,N',N',N'',N''-hexamethyl- can be synthesized from the reaction of dimethylamine with trichlorosilane. The resulting compound serves as a precursor for various silicon-based materials and is classified under organosilicon compounds due to the presence of silicon in its molecular structure.
The synthesis of Silanetriamine, N,N,N',N',N'',N''-hexamethyl- involves several key steps:
The molecular structure of Silanetriamine, N,N,N',N',N'',N''-hexamethyl- consists of a central silicon atom bonded to six methyl groups and three nitrogen atoms. The structural formula can be represented as:
Silanetriamine, N,N,N',N',N'',N''-hexamethyl- participates in various chemical reactions:
The mechanism by which Silanetriamine, N,N,N',N',N'',N''-hexamethyl- exerts its effects involves its high reactivity. It interacts with various molecular targets through oxidation, reduction, and substitution processes. These interactions lead to the formation of new compounds with unique properties that are useful in various applications.
For instance, when oxidized, Silanetriamine can form siloxanes that exhibit different physical properties compared to the original compound. Similarly, substitution reactions can yield compounds tailored for specific applications in materials science.
Silanetriamine, N,N,N',N',N'',N''-hexamethyl- possesses distinct physical and chemical properties:
The compound's stability under varying conditions makes it suitable for use in diverse chemical environments. Its high reactivity also allows it to participate readily in chemical transformations .
Silanetriamine, N,N,N',N',N'',N''-hexamethyl- has several scientific applications:
N,N,N',N',N'',N''-Hexamethylsilanetriamine (CAS 15112-89-7), systematically named tris(dimethylamino)silane or TDMAS, exhibits a distinctive electronic architecture centered on a silicon atom triply coordinated with nitrogen atoms. Each nitrogen is bonded to two methyl groups, resulting in the molecular formula C₆H₁₉N₃Si and a molecular weight of 161.32 g/mol [5]. The silicon-nitrogen bonds in this compound feature partial double-bond character (dπ-pπ interactions), where nitrogen lone pairs donate electron density to silicon’s vacant 3d orbitals. This delocalization stabilizes the molecule and reduces Si–N bond rotation freedom [5].
The methyl substituents impose significant steric bulk, forcing a near-planar geometry around nitrogen and elongating the Si–N bonds (average length: 1.74 Å) compared to unsubstituted silazanes. Spectroscopic data (refractive index: 1.4247) and density measurements (0.838 g/cm³) corroborate low molecular packing efficiency due to this steric profile [5] [8]. Quantum mechanical studies reveal a HOMO-LUMO gap of ~5.2 eV, indicating moderate kinetic stability. The HOMO localizes on nitrogen lone pairs, while the LUMO resides on silicon, designating it as an electrophilic center [6].
Table 1: Bonding Parameters in Tris(dimethylamino)silane
Property | Value | Experimental Method |
---|---|---|
Si–N bond length | 1.74 Å | X-ray diffraction |
Si–N bond order | 1.3 | Computational DFT |
N–Si–N bond angle | 112° | Gas-phase electron diffraction |
Dipole moment | 2.1 D | Microwave spectroscopy |
TDMAS diverges from classical silicon amides (e.g., hexamethyldisilazane) through its monomeric structure and enhanced nucleophilicity. Unlike polymeric silazanes, TDMAS’s trifunctional design enables simultaneous coordination with multiple electrophiles. Its low boiling point (145°C) and vapor pressure facilitate gas-phase reactivity, making it ideal for vapor deposition processes [5] .
Key reactivity distinctions include:
These traits enable TDMAS’s utility in low-temperature (<150°C) atomic layer deposition (ALD) of SiNₓ or SiOₓ films, where its decomposition pathway avoids carbon contamination common in amine-based precursors [5].
The electron-rich nitrogen sites in TDMAS (pKa ~10.93) facilitate robust donor-acceptor complexes with transition metals and main-group elements. Each nitrogen acts as a σ-donor, with negligible π-acceptor capability due to methyl group electron donation [5].
Coordination Modes:
Table 2: Coordination Complexes Derived from TDMAS
Metal Center | Coordination Mode | Application |
---|---|---|
TiCl₄ | N,N'-chelate | Silicon nitride ALD precursor |
[Pd(PPh₃)₄] | Si–H oxidative addition | Cross-coupling catalyst |
AlMe₃ | Monodentate | Olefin polymerization co-catalyst |
Cu(I) | π-backbonding | Semiconductor thin films |
TDMAS’s role in ALD exemplifies mechanistic precision: During SiO₂ deposition, it adsorbs on hydroxylated surfaces via hydrogen bonding, followed by ozone oxidation that cleaves Si–N bonds, liberating dimethylamine and forming Si–O–Si networks at near-ambient temperatures [5] [7]. This surface-selective reactivity underpins its use in electronic device fabrication.
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